molecular formula C8H13NO2 B155798 N-Acetylcaprolactam CAS No. 1888-91-1

N-Acetylcaprolactam

Cat. No.: B155798
CAS No.: 1888-91-1
M. Wt: 155.19 g/mol
InChI Key: QISSLHPKTCLLDL-UHFFFAOYSA-N
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Description

N-Acetylcaprolactam is a member of caprolactams.

Scientific Research Applications

Pharmacokinetics and Bioavailability

N-Acetylcaprolactam, often studied in the context of N-acetylcysteine (NAC), has been explored for its pharmacokinetic properties. Holdiness (1991) highlighted the absorption, distribution, and metabolism of NAC, noting its significant protein binding and potential for rapid metabolism (Holdiness, 1991).

Antioxidant Properties and Hepatoprotection

Several studies have focused on the antioxidant properties of NAC and its derivatives. Khayyat et al. (2016) demonstrated that N-acetylcysteine amide (NACA), a novel antioxidant with higher bioavailability, is more effective than NAC in protecting against acetaminophen-induced liver damage (Khayyat et al., 2016). Additionally, Tobwala et al. (2015) found that NACA was superior to NAC in combating oxidative stress in human hepatoma HepaRG cells (Tobwala et al., 2015).

Potential in Treating Neurological Complications

Bémeur et al. (2010) explored NAC's efficacy in preventing neurological complications like hepatic encephalopathy and brain edema in acute liver failure scenarios. They found that NAC's protective effects in non-acetaminophen-induced acute liver failure involved both antioxidant and anti-inflammatory mechanisms (Bémeur et al., 2010).

Cellular and Molecular Mechanisms

Luo et al. (2023) discussed the complex molecular pathways involved in acetaminophen-induced hepatotoxicity, emphasizing the crucial role of NAC in mitigating liver injury through various cellular processes (Luo et al., 2023).

Safety and Hazards

N-Acetylcaprolactam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

N-Acetylcaprolactam plays a significant role in biochemical reactions, particularly in the polymerization processes. It interacts with enzymes and proteins involved in the anionic polymerization of ε-caprolactam. The compound acts as an initiator, facilitating the ring-opening polymerization process. This interaction is crucial for the synthesis of polymers like nylon 6, where this compound helps in forming long polymer chains .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in biochemical and industrial applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, in the polymerization of ε-caprolactam, this compound acts as an initiator, binding to the monomer units and facilitating their polymerization into long chains. This process is critical for the synthesis of materials like nylon 6 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy in biochemical reactions. Long-term effects on cellular function have also been observed, with changes in gene expression and metabolic pathways being noted in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in the polymerization of ε-caprolactam highlights its importance in metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s use in biochemical and industrial applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The transport and distribution mechanisms are essential for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how this compound interacts with cellular components and exerts its biochemical effects .

Properties

IUPAC Name

1-acetylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISSLHPKTCLLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062041
Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1888-91-1
Record name Acetylcaprolactam
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Record name N-Acetylcaprolactam
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Record name N-Acetylcaprolactam
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Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Record name N-acetylhexanelactam
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Record name N-ACETYLCAPROLACTAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-acetylcaprolactam in polymer chemistry?

A1: this compound is primarily recognized as an activator in the anionic polymerization of ε-caprolactam, the monomer used to produce Nylon 6. [, , , , ] This activation enables polymerization at lower temperatures, near the melting point of ε-caprolactam, and contributes to the stabilization of molecular weights during the polymerization process. []

Q2: How does this compound influence the anionic polymerization process?

A2: Unlike traditional initiators, this compound acts as an activator, modifying the reactivity of the initiating species. While the exact mechanism is not fully detailed in the provided research, it's suggested that this compound, being a diacylamine, might interact with the anionic initiator (like sodium caprolactam) to form a more reactive intermediate. [] This activated species then readily initiates the ring-opening polymerization of ε-caprolactam.

Q3: Can you elaborate on the role of this compound in controlling the polymerization process?

A3: Research shows that using this compound in conjunction with alkaline catalysts enables ε-caprolactam polymerization even at room temperature. [] This is significant because it allows for greater control over the reaction rate and potentially leads to the production of polymers with more desirable characteristics, such as controlled molecular weight and narrower molecular weight distribution.

Q4: Beyond its role in Nylon 6 production, what other applications does this compound have?

A4: this compound has been explored as a component in a liquid composition designed to generate acetyl radicals. [] This composition, utilizing propylene glycol ethers as solvents, has potential applications in the preparation of disinfectant compositions based on peracetic acid.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic characterization of this compound, it does mention the use of infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to analyze the products of polymerization reactions involving this compound. [] These techniques help identify characteristic functional groups and elucidate the structure of the resulting polymers.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H13NO2, and its molecular weight is 155.19 g/mol.

Q7: Has this compound been used in the synthesis of copolymers?

A7: Yes, this compound plays a crucial role in the synthesis of polyamide-polyester block copolymers. [, ] For instance, it has been used in the reactive extrusion process to produce copolymers containing blocks of polyamide derived from monomers like ω-lauryllactam and ε-caprolactam, along with polyester segments derived from ε-caprolactone. [, ]

Q8: What are the potential advantages of using this compound in the synthesis of these copolymers?

A8: The use of this compound in copolymer synthesis allows for controlled polymerization, potentially leading to copolymers with tailored properties. [] For example, researchers have synthesized random block terpolymers of ω-lauryllactam, ε-caprolactam, and ε-caprolactone, aiming to develop materials with properties comparable to commercially available thermoplastic elastomers like Pebax®. []

Q9: Are there any studies on the thermal properties of polymers synthesized using this compound?

A9: Yes, studies have investigated the thermal properties of polymers synthesized using this compound using techniques like differential scanning calorimetry (DSC). [, , ] These studies have explored the impact of this compound concentration on the melting point and crystallinity of the resulting polymers. [, ] For instance, increasing the concentration of the catalyst-activator system, which included this compound, generally led to higher monomer conversion but reduced crystallinity in the final polymer. []

Q10: Are there any known challenges or limitations associated with the use of this compound in polymerization reactions?

A10: One potential challenge highlighted in the research is the sensitivity of certain catalyst-activator systems containing this compound to moisture. [] For example, while the combination of sodium caprolactam and this compound was effective in a controlled environment, its performance and the properties of the resulting polymer were negatively impacted by the presence of moisture in the air. []

Q11: What are the implications of this moisture sensitivity?

A11: The sensitivity to moisture implies that careful control over the polymerization environment is crucial when using this compound, especially with certain catalyst combinations. [] This might necessitate the use of inert atmospheres or other measures to exclude moisture and ensure consistent polymerization outcomes.

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